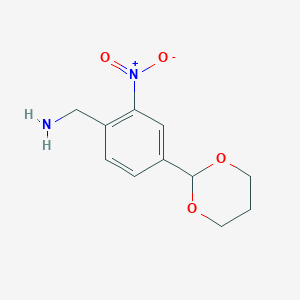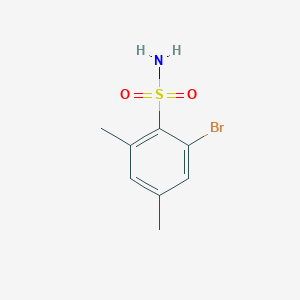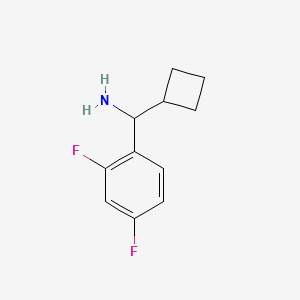
3-Vinylpiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Vinylpiperidine is an organic compound that belongs to the class of piperidines, which are six-membered heterocyclic amines containing one nitrogen atom. This compound is characterized by the presence of a vinyl group attached to the third carbon of the piperidine ring. It is a versatile intermediate used in various chemical syntheses and has applications in medicinal chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
3-Vinylpiperidine can be synthesized through several methods. One common approach involves the reaction of piperidine with acetylene in the presence of a catalyst. Another method includes the use of vinyl halides with piperidine under basic conditions to form the desired product. The reaction conditions typically involve moderate temperatures and the use of solvents like tetrahydrofuran or dimethylformamide.
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation of pyridine derivatives. This method is advantageous due to its scalability and cost-effectiveness. The process involves the use of hydrogen gas and a metal catalyst, such as palladium or platinum, under controlled temperature and pressure conditions.
化学反応の分析
Types of Reactions
3-Vinylpiperidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: The vinyl group can be hydrogenated to form ethylpiperidine.
Substitution: The vinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using hydrogen gas and a metal catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Ethylpiperidine.
Substitution: Various substituted piperidines depending on the nucleophile used.
科学的研究の応用
3-Vinylpiperidine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds and enzyme inhibitors.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the synthesis of drugs targeting the central nervous system.
Industry: Utilized in the production of polymers and other advanced materials.
作用機序
The mechanism of action of 3-vinylpiperidine depends on its specific application. In medicinal chemistry, it may act as a ligand for various receptors or enzymes, modulating their activity. The vinyl group allows for further functionalization, enabling the design of molecules with specific biological activities. The molecular targets and pathways involved vary depending on the derivative and its intended use.
類似化合物との比較
Similar Compounds
Piperidine: A parent compound with a similar structure but without the vinyl group.
Pyridine: An aromatic analog with a nitrogen atom in the ring.
Piperazine: Contains two nitrogen atoms in the ring.
Uniqueness
3-Vinylpiperidine is unique due to the presence of the vinyl group, which imparts distinct reactivity and allows for further functionalization. This makes it a valuable intermediate in the synthesis of complex molecules and enhances its utility in various applications compared to its analogs.
特性
分子式 |
C7H13N |
|---|---|
分子量 |
111.18 g/mol |
IUPAC名 |
3-ethenylpiperidine |
InChI |
InChI=1S/C7H13N/c1-2-7-4-3-5-8-6-7/h2,7-8H,1,3-6H2 |
InChIキー |
LYMGNRHDFKUCDQ-UHFFFAOYSA-N |
正規SMILES |
C=CC1CCCNC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2,5-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B15227028.png)






![2-Cyclopentyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one](/img/structure/B15227078.png)



![2-Methylimidazo[1,2-a]pyrazin-3-amine dihydrochloride](/img/structure/B15227095.png)
![7-(Methylsulfonyl)-2,3-dihydrospiro[indene-1,2'-[1,3]dioxolan]-4-ol](/img/structure/B15227101.png)

